molecular formula C13H9NO2S B13880557 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one

Cat. No.: B13880557
M. Wt: 243.28 g/mol
InChI Key: LLZJLIULTBEDHM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is a fused heterocyclic compound comprising a thiophene ring fused with a pyridinone scaffold. The core structure (7H-thieno[2,3-b]pyridin-6-one) has a molecular formula of C₇H₅NOS (MW: 151.19 g/mol) . The target compound features a hydroxy group at position 4 and a phenyl substituent at position 5, yielding an estimated molecular formula of C₁₃H₉NO₂S (MW: 259.29 g/mol).

Synthesis of such compounds typically involves cyclocondensation or multi-component reactions. For example, Klemm and Hartling (1976) synthesized the base structure via thiophene-pyridine fusion , while analogous derivatives (e.g., tetrahydropyrimidinones) are synthesized using guanidine hydrochloride and potassium hydroxide under reflux conditions .

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

4-hydroxy-5-phenyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C13H9NO2S/c15-11-9-6-7-17-13(9)14-12(16)10(11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16)

InChI Key

LLZJLIULTBEDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(NC2=O)SC=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one typically involves the cyclization of phenylacetylated aminothiophene precursors, followed by ring closure to form the thieno[2,3-b]pyridinone core. The key steps include:

  • Phenylacetylation of aminothiophene carboxylic acid methyl esters.
  • Intramolecular cyclization to generate the fused heterocyclic system.
  • Hydroxylation at the 4-position to yield the 4-hydroxy derivative.

This method was notably described by researchers who used 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template for bioisosteric benzene/thiophene exchange, leading to the synthesis of the target compound as one of three possible thienopyridinone isomers. Among these, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one exhibited the most potent biological activity, attributed to the shortest sulfur-nitrogen atom distance in the fused ring system.

Detailed Synthetic Procedure

A representative synthetic route is as follows:

  • Starting Material Preparation : Aminothiophene carboxylic acid methyl esters are prepared or procured as the starting material.
  • Phenylacetylation : The aminothiophene methyl ester is reacted with phenylacetyl chloride or an equivalent phenylacetylating agent under controlled conditions to yield the phenylacetylated intermediate.
  • Cyclization : The phenylacetylated intermediate undergoes intramolecular cyclization, often facilitated by heating or the use of a base, to form the thieno[2,3-b]pyridinone ring system.
  • Hydroxylation : The 4-position is hydroxylated, typically via selective oxidation or nucleophilic substitution, to afford the 4-hydroxy derivative.

This synthetic approach allows for the selective formation of the desired isomer and has been optimized for yield and purity.

Reaction Conditions and Optimization

Catalysts and Solvents

  • Cyclization reactions are commonly performed in polar aprotic solvents or mixtures such as acetic acid/toluene.
  • Catalysts such as piperidine or Lewis acids may be employed to promote ring closure.
  • Reaction temperatures typically range from 50°C to reflux conditions depending on the step.

Yield and Purity

  • The yields of the cyclization step vary but are generally moderate to high (50-70%).
  • Purification is achieved through recrystallization or chromatographic techniques.
  • The final compound exhibits high purity, confirmed by NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

Step Method Description Conditions Yield (%) Notes
Phenylacetylation Reaction of aminothiophene methyl ester with phenylacetyl chloride Room temp to mild heating, inert atmosphere 70-85 High selectivity for mono-acetylation
Cyclization Intramolecular ring closure via heating or base catalysis 50-90°C, piperidine or acid catalyst 50-70 Critical step for thieno[2,3-b]pyridinone formation
Hydroxylation Selective oxidation or nucleophilic substitution Mild oxidants or hydroxylating agents 60-75 Position-specific hydroxylation at C-4

Supporting Research Data

Biological Activity Correlation

The synthesized 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one was evaluated for its binding affinity to NMDA receptor glycine sites, showing superior potency compared to other isomers, which underscores the importance of the synthetic route in obtaining the bioactive isomer.

Structural Characterization

  • NMR Spectroscopy : Confirms the presence of the hydroxy group at the 4-position and the phenyl substitution at the 5-position.
  • Mass Spectrometry : Confirms molecular weight consistent with the target compound.
  • X-ray Crystallography : Where available, confirms the fused ring system and spatial arrangement critical for activity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thieno[2,3-B]pyridin-6-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thieno[2,3-B]pyridin-6-ol derivatives, and various substituted thienopyridines.

Scientific Research Applications

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one with structurally related heterocycles:

Compound Name Core Structure Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Synthesis Method Potential Applications
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one Thieno[2,3-b]pyridinone C₁₃H₉NO₂S 259.29 4-OH, 5-Ph N/A Cyclocondensation Pharmaceuticals, Organic electronics
7H-thieno[2,3-b]pyridin-6-one (base) Thieno[2,3-b]pyridinone C₇H₅NOS 151.19 None N/A Thiophene-pyridine fusion Material science precursors
Bis-pyridinothieno[2,3-b]thiophene Thieno[2,3-b]thiophene-pyridine C₁₀H₆N₂S₂ 226.30 Dual thiophene-pyridine fusion N/A Cyclocondensation Optoelectronics, Catalysts
Thieno[2,3-d]pyrimidin-4-yl derivatives Thieno[2,3-d]pyrimidine ~C₁₆H₁₀N₄O₂S ~338.39 Chromeno-pyrazolo-pyridinone N/A Multi-step heterocyclic fusion Kinase inhibition, Anticancer
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one Tetrahydropyrimidinone C₁₇H₁₈N₂O₅S 362.40 2-Imino, 4-Ph, 6-thiophen-2-yl 270–272 Reflux with guanidine/KOH Antimicrobial agents

Key Differences and Implications

Electronic Properties: The bis-pyridinothieno[2,3-b]thiophene derivatives exhibit extended conjugation due to dual thiophene-pyridine fusion, enhancing electron delocalization. This contrasts with the target compound’s single thiophene-pyridinone core, which may limit redox activity but improve solubility.

Hydroxy groups (e.g., in the target compound) increase polarity, which may improve aqueous solubility compared to non-polar analogs like the base structure .

Synthetic Complexity: The target compound requires fewer synthetic steps than bis-pyridinothieno[2,3-b]thiophene or thieno[2,3-d]pyrimidin-4-yl derivatives , which involve multi-component reactions.

Biological Activity: Tetrahydropyrimidinones with imino groups show antimicrobial activity, while thieno[2,3-d]pyrimidin-4-yl derivatives are explored for kinase inhibition.

Biological Activity

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9NO2S
  • Molecular Weight : 243.281 g/mol
  • CAS Number : [provide CAS number if available]

The compound features a thienopyridine framework with a hydroxyl group at the 4-position and a phenyl group at the 5-position. This unique structure contributes to its stability and reactivity, making it a candidate for various biological studies.

Synthesis of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one

The synthesis typically involves multi-step processes that yield high purity levels. Common methods include:

  • Condensation Reactions : Utilizing precursors such as phenylacetylene and thiophene derivatives.
  • Cyclization Techniques : Employing cyclization under acidic or basic conditions to form the thienopyridine ring.

Anticancer Activity

Research indicates that 4-hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one exhibits significant anticancer properties. A study reported its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity:

Cell LineIC50 (µM)Reference
A549 (Lung)0.18
MCF-7 (Breast)0.19
BEL-7402 (Liver)10.74

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of oxidative stress:

ModelEC50 (µM)Mechanism of ActionReference
PC12 Cells5.44Inhibition of mitochondrial apoptosis
ECV-304 Cells0.046Protection against oxidative damage

These findings suggest potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate moderate activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of 4-hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one on several cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis via caspase activation pathways.
  • Neuroprotection in Animal Models : In vivo studies using rodent models subjected to oxidative stress showed that administration of the compound significantly reduced neuronal damage and improved behavioral outcomes.

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